2-((3-Bromo-2-thienyl)thio)propanoic acid
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Overview
Description
2-((3-Bromo-2-thienyl)thio)propanoic acid is an organic compound with the molecular formula C7H7BrO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromo-2-thienyl)thio)propanoic acid typically involves the reaction of 3-bromo-2-thiophenol with 2-bromopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-((3-Bromo-2-thienyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a thiophene derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium thiolate or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-Bromo-2-thienyl)thio)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Bromo-2-thienyl)thio)propanoic acid involves its interaction with specific molecular targets. The bromine atom and thiophene ring play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-thiophenol: A precursor in the synthesis of 2-((3-Bromo-2-thienyl)thio)propanoic acid.
2-Bromo-3-thiophenecarboxylic acid: Another thiophene derivative with similar reactivity.
2-((3-Bromo-2-thienyl)thio)acetic acid: A structurally related compound with a different side chain.
Uniqueness
This compound is unique due to its specific combination of a bromine atom and a thiophene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .
Biological Activity
2-((3-Bromo-2-thienyl)thio)propanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of thiophene, characterized by its unique thioether linkage and bromine substitution, which may influence its biological interactions and therapeutic applications.
- Molecular Formula : C7H7BrO2S2
- Molecular Weight : 251.15 g/mol
- Structure : The compound features a bromine atom attached to a thiophene ring, which is linked to a propanoic acid moiety through a thioether bond.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
- Anticancer Activity : There is ongoing research into the anticancer properties of this compound. It is hypothesized that the bromine and thioether functionalities may enhance its ability to inhibit tumor growth or induce apoptosis in cancer cells .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially modulating their activity and affecting cell proliferation and survival.
- Cell Membrane Disruption : The thioether group can alter membrane fluidity, leading to increased permeability and eventual cell lysis in susceptible microorganisms.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death.
Case Studies and Research Findings
Several studies have reported on the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Testing : In vitro assays have demonstrated that derivatives of thienyl compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
- Cancer Cell Line Studies : Research involving cancer cell lines has shown that compounds similar to this compound can inhibit cell growth by inducing apoptosis. For instance, studies on derivatives have indicated IC50 values in the low micromolar range, suggesting potent anticancer effects .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds highlights the unique properties of this compound:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
---|---|---|---|
2-((4-Chloro-3-thienyl)thio)propanoic acid | Moderate | Low | Chlorine substitution |
2-((4-Methyl-3-thienyl)thio)propanoic acid | Low | Moderate | Methyl group enhances lipophilicity |
This compound | High | High | Bromine enhances reactivity |
Properties
IUPAC Name |
2-(3-bromothiophen-2-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S2/c1-4(6(9)10)12-7-5(8)2-3-11-7/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZANCOIZCYXGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C(C=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405631 |
Source
|
Record name | AI-942/25034394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6645-60-9 |
Source
|
Record name | AI-942/25034394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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